6-Hydroxytremetone

Description

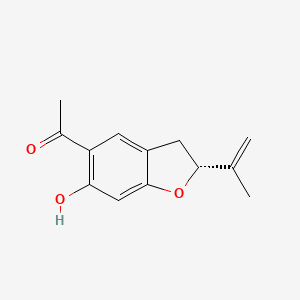

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

21491-62-3 |

|---|---|

Formule moléculaire |

C13H14O3 |

Poids moléculaire |

218.25 g/mol |

Nom IUPAC |

1-[(2R)-6-hydroxy-2-prop-1-en-2-yl-2,3-dihydro-1-benzofuran-5-yl]ethanone |

InChI |

InChI=1S/C13H14O3/c1-7(2)12-5-9-4-10(8(3)14)11(15)6-13(9)16-12/h4,6,12,15H,1,5H2,2-3H3/t12-/m1/s1 |

Clé InChI |

FHJSLVLVJPGFRY-GFCCVEGCSA-N |

SMILES |

CC(=C)C1CC2=CC(=C(C=C2O1)O)C(=O)C |

SMILES isomérique |

CC(=C)[C@H]1CC2=CC(=C(C=C2O1)O)C(=O)C |

SMILES canonique |

CC(=C)C1CC2=CC(=C(C=C2O1)O)C(=O)C |

Synonymes |

6-hydroxytremetone |

Origine du produit |

United States |

Natural Occurrence and Phytochemical Distribution of 6 Hydroxytremetone

6-Hydroxytremetone is a naturally occurring benzofuran (B130515) found predominantly within the Asteraceae family, one of the largest families of flowering plants. Its presence has been documented in a variety of genera, often as part of a complex mixture of related compounds.

The compound is a known constituent of the crude toxin "tremetol," a lipophilic extract found in plants like white snakeroot. acs.orgresearchgate.net Research has identified this compound in several species, indicating a specific yet notable distribution. It has been reported in Ageratina altissima (white snakeroot), Isocoma pluriflora (rayless goldenrod), Xenophyllum poposum, Tagetes species, and Sinacalia tangutica. nih.govnih.govusda.gov

The distribution of this compound within the plant is not always uniform, with concentrations varying between different organs. For instance, in Xenophyllum poposum, it is found in the essential oil from the aerial parts. researchgate.net In Artemisia asiatica and Helianthella quinquenervis, it has been isolated from the roots. researchgate.netresearchgate.net Studies on Encelia californica have shown its presence in all major plant parts, including the roots, stems, leaves, flower heads (capitula), and seeds (achenes). researchgate.net

Table 1: Plants Containing this compound

| Family | Genus | Species | Common Name | Reference(s) |

|---|---|---|---|---|

| Asteraceae | Ageratina | Ageratina altissima (syn. Eupatorium rugosum) | White Snakeroot | acs.orguni.eduknapsackfamily.comknapsackfamily.com |

| Asteraceae | Artemisia | Artemisia asiatica | researchgate.net | |

| Asteraceae | Disynaphia | Disynaphia filifolia | researchgate.net | |

| Asteraceae | Encelia | Encelia californica | California Brittlebush | researchgate.net |

| Asteraceae | Geraea | Geraea canescens | Desert Sunflower | researchgate.net |

| Asteraceae | Helianthella | Helianthella quinquenervis | Fivenerve Helianthella | researchgate.net |

| Asteraceae | Isocoma | Isocoma pluriflora | Rayless Goldenrod | nih.govusda.gov |

| Asteraceae | Liatris | Liatris provincialis | researchgate.net | |

| Asteraceae | Pericallis | Pericallis spp. | mdpi.com | |

| Asteraceae | Sinacalia | Sinacalia tangutica | nih.gov | |

| Asteraceae | Tagetes | Tagetes patula | French Marigold | nih.govtum.de |

| Asteraceae | Werneria | Werneria ciliolata, Werneria dactylophylla | researchgate.net | |

| Asteraceae | Xenophyllum | Xenophyllum poposum | Poposa, Pupusa | researchgate.netiucr.org |

Isolation Methodologies in Phytochemical Studies

The isolation of 6-Hydroxytremetone from plant sources involves a multi-step process of extraction, separation, and purification. The specific techniques employed are dictated by the plant matrix and the concentration of the target compound.

The initial step typically involves the extraction of metabolites from dried and ground plant material. A common method is solvent extraction using a mixture of hexane (B92381) and ethyl acetate (B1210297), often in a 70:30 volume-to-volume ratio. nih.govusda.gov Methanol (B129727) and chloroform (B151607) have also been utilized as extraction solvents. researchgate.net In the case of Ageratina altissima, the process often begins with the isolation of a crude, viscous oil known as tremetol, which contains a mixture of ketones, including this compound. acs.orguni.edu

Following extraction, chromatographic techniques are essential for separating this compound from other co-extracted compounds. A key step is the use of partition chromatography to separate the crude lipophilic extract into different fractions, such as a sterol fraction and a ketone fraction. acs.orgresearchgate.net this compound is concentrated in the ketone fraction. acs.orguni.edu

Further purification is achieved using methods like column chromatography and High-Performance Liquid Chromatography (HPLC). acs.orgnih.gov Analytical scale reversed-phase HPLC, often utilizing a C-18 column with a mobile phase gradient of acetonitrile (B52724) and ammonium (B1175870) acetate, is frequently used for both quantification and final purification. nih.gov For volatile sources like the essential oil of Xenophyllum poposum, Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) are employed for analysis. researchgate.net

The definitive identification and structural elucidation of the isolated this compound are accomplished through advanced spectroscopic methods. These include extensive one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy, such as 1H NMR, 13C NMR, COSY, HSQC, and HMBC. researchgate.netmdpi.com Mass spectrometry techniques like High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) are also critical for confirming the molecular formula and structure. researchgate.net

Table 2: Methodologies for Isolating this compound

| Step | Technique | Description | Reference(s) |

|---|---|---|---|

| Extraction | Solvent Extraction | Dried plant material is extracted with solvents such as hexane:ethyl acetate, methanol, or chloroform. | nih.govusda.govresearchgate.net |

| Initial Separation | Partition Chromatography | Crude extract (e.g., "tremetol") is separated into fractions, isolating the ketone fraction containing this compound. | acs.orgresearchgate.net |

| Purification | Column Chromatography | Further separation of the ketone fraction to purify the compound. | acs.org |

| Analysis & Purification | High-Performance Liquid Chromatography (HPLC) | Used for quantification and final purification, often with a C-18 column. | nih.govusda.gov |

| Analysis (Volatiles) | Gas Chromatography (GC/GC-MS) | Used to analyze essential oils containing this compound. | researchgate.net |

| Structure Elucidation | Nuclear Magnetic Resonance (NMR) & Mass Spectrometry (MS) | 1D/2D NMR (1H, 13C, COSY, etc.) and HRESIMS are used to confirm the chemical structure. | researchgate.netmdpi.com |

Biosynthetic Pathways and Biotransformation Studies of 6 Hydroxytremetone

Proposed Biosynthetic Routes in Producing Organisms

6-Hydroxytremetone is a secondary metabolite found in several plant species, particularly within the Asteraceae family. It has been isolated from various plants, including white snakeroot (Ageratina altissima), Crofton weed (Ageratina adenophora), and species of the genus Pericallis and Senecio. nih.govrsc.orgresearchgate.netnih.gov For instance, it is considered an abundant component in certain Pericallis species. nih.govmdpi.comnih.gov

While the precise biosynthetic pathway for this compound from primary metabolites is not extensively detailed in the current scientific literature, it is understood to be a complex process typical for plant secondary metabolites. As a benzofuran (B130515), its synthesis likely involves key intermediates from the shikimate and acetate (B1210297) pathways, leading to the formation of the characteristic furan (B31954) ring fused to a benzene (B151609) ring. Further specific enzymatic reactions, such as hydroxylation and prenylation, are presumed to be necessary to yield the final structure of this compound.

Enzymatic and Genetic Aspects of this compound Biosynthesis

The specific enzymatic machinery and the genetic basis for this compound biosynthesis in producing plants are areas that require further investigation. The synthesis of complex natural products is typically a multi-step process catalyzed by a series of specific enzymes, such as cytochrome P450 monooxygenases, transferases, and synthases. nih.govnih.gov The genes encoding these enzymes are often clustered together in the plant genome. However, detailed characterization of the specific enzymes and genes responsible for the production of this compound has not yet been fully elucidated. nih.gov

Microbial Biotransformation Pathways

Microbial biotransformation utilizes microorganisms or their enzymes to induce chemical changes in a specific compound. inflibnet.ac.inmedcraveonline.com This process is a valuable tool for creating novel derivatives of bioactive molecules that may be difficult to achieve through conventional chemical synthesis. researchgate.net this compound has been a substrate in such studies to generate new compounds.

The fungus Mucor plumbeus has been successfully used to biotransform this compound. nih.govmdpi.comnih.gov This fungus is known for its broad substrate specificity and its ability to catalyze various reactions, including hydroxylations and epoxidations, on a range of natural products like sesquiterpenes and diterpenes. mdpi.comresearchgate.netcsic.es In studies involving the incubation of this compound with Mucor plumbeus, the fungus effectively metabolized the parent compound, leading to the formation of new, more polar derivatives. nih.govmdpi.comnih.govull.es

The biotransformation of this compound by Mucor plumbeus yields two primary products. nih.govmdpi.com

This compound β-D-glucoside : This was identified as the major biotransformation product. mdpi.com The process involves glucosylation, where a glucose molecule is attached to the 6-hydroxy group of the parent compound. nih.govmdpi.comnih.gov This addition significantly increases the polarity of the molecule.

6,10,11-trihydroxytremetone : This compound was the second product identified, though it was obtained in a very low yield. mdpi.com Its formation suggests that the fungus possesses enzymes capable of hydroxylating the tremetone (B1683225) structure at the C-10 and C-11 positions.

**Table 1: Products of this compound Biotransformation by *Mucor plumbeus***

| Parent Compound | Biotransformation Agent | Product | Type of Reaction | Yield | Reference |

|---|---|---|---|---|---|

| This compound | Mucor plumbeus | This compound β-D-glucoside | Glucosylation | Major | mdpi.com |

| This compound | Mucor plumbeus | 6,10,11-trihydroxytremetone | Dihydroxylation | Minor | mdpi.com |

Metabolic Fate in Non-Producing Biological Systems (Excluding Human Metabolism)

When a foreign compound, or xenobiotic, is introduced into a non-producing organism, it typically undergoes metabolic processes to facilitate its excretion. nih.gov These biotransformation reactions, which often involve oxidation, reduction, and conjugation, generally aim to convert lipophilic compounds into more water-soluble derivatives. nih.govoregonstate.education

The metabolic fate of this compound has been indirectly observed in insect studies. For example, this compound exhibits antifeedant and postingestive effects on the larvae of the insect Spodoptera littoralis, indicating that the compound is ingested and subsequently metabolized by the insect's biological systems. nih.govmdpi.comnih.gov While the specific metabolites produced within the insect have not been characterized, the observed toxicity suggests metabolic interaction. mdpi.comnih.gov The general principles of xenobiotic metabolism in animals suggest that this compound would likely be hydroxylated and/or conjugated (e.g., with glucose or other polar moieties) to increase its polarity and aid its removal from the body, similar to the pathways observed in microbial biotransformation. nih.govnih.gov

Advanced Analytical and Spectroscopic Characterization of 6 Hydroxytremetone

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular architecture of organic compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) and Ultraviolet (UV) spectroscopy, and Mass Spectrometry (MS) provide complementary information to piece together the structural puzzle of 6-hydroxytremetone.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 1D/2D NMR techniques)

NMR spectroscopy is a powerful tool for probing the atomic-level structure of molecules. For this compound, both ¹H and ¹³C NMR have been crucial in identifying the carbon skeleton and the placement of hydrogen atoms. tandfonline.comnih.gov

One-dimensional (1D) NMR provides fundamental information. The ¹H-NMR spectrum of this compound displays characteristic signals for its 14 hydrogen atoms. rsc.org Key resonances include those for the aromatic protons, the protons of the dihydrofuran ring, the isopropenyl group, and the acetyl group. rsc.org Similarly, the ¹³C-NMR spectrum reveals the presence of 13 distinct carbon atoms, which can be categorized by their chemical shifts and through techniques like DEPT (Distortionless Enhancement by Polarization Transfer) into methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. rsc.orgresearchgate.net

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), have been instrumental in establishing the connectivity between atoms. rsc.orgemerypharma.com For instance, HMBC spectra show correlations between protons and carbons that are two or three bonds apart, which helps to piece together the molecular framework. rsc.org These techniques have confirmed the structure of this compound as 5-acetyl-6-hydroxy-2-isopropenyl-2,3-dihydrobenzofuran. rsc.org

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

| Position | δH (ppm, Multiplicity, J in Hz) | δC (ppm) |

|---|---|---|

| 2 | 7.48 | 126.67 |

| 3 | - | - |

| 4 | - | - |

| 5 | 6.36 | 98.06 |

| 6 | - | - |

| 7 | - | - |

| 8 | 5.26 | 87.60 |

| 9 | - | - |

| 10 | 5.07, 4.93 | 112.77 |

| 11 | - | - |

| 12 | - | 201.98 |

| 13 | 2.53 | 26.23 |

Data sourced from a study on metabolites from Senecio nutans, where spectra were recorded at 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR. rsc.org

Infrared (IR) and Ultraviolet (UV) Spectroscopy

IR and UV spectroscopy provide valuable information about the functional groups and electronic system of this compound, respectively. tandfonline.com

The IR spectrum of this compound shows characteristic absorption bands that correspond to its functional groups. savemyexams.com A notable feature is a strong, sharp absorption around 1710 cm⁻¹, which is indicative of the C=O (carbonyl) group of the ketone. savemyexams.com Additionally, a broad absorption band in the region of 3200-3500 cm⁻¹ suggests the presence of a hydroxyl (-OH) group. savemyexams.com Vibrations associated with the aromatic ring and other bonds within the molecule also appear in the fingerprint region of the spectrum. nih.gov

UV-visible spectrophotometry measures the absorption of UV or visible light, which causes electronic transitions within the molecule. drawellanalytical.com The UV spectrum of this compound is influenced by the presence of chromophores, which are the parts of the molecule that absorb light. williams.edu For this compound, the benzofuran (B130515) ring system and the acetyl group constitute the primary chromophores. tandfonline.com The choice of solvent is important in UV spectroscopy, as the solvent itself should not absorb in the same region as the compound being analyzed. williams.edu

Mass Spectrometry (MS, GC-MS, LC-MS, UHPLC-HRMS/MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. sigmaaldrich.com

Gas chromatography-mass spectrometry (GC-MS) has been used in the analysis of essential oils containing this compound, allowing for its identification within a complex mixture. researchgate.net In this technique, the components of the mixture are first separated by gas chromatography and then detected by a mass spectrometer. nih.gov

Liquid chromatography-mass spectrometry (LC-MS) and its high-resolution counterpart, ultra-high-performance liquid chromatography-high-resolution mass spectrometry (UHPLC-HRMS/MS), are powerful tools for the analysis of non-volatile compounds like this compound. unil.chncsu.edu These techniques have been used to identify and quantify this compound in plant extracts. rsc.org For instance, the molecular weight of this compound has been determined to be 218.25 g/mol . nih.gov High-resolution mass spectrometry can provide a highly accurate mass measurement, which helps in determining the elemental formula of the molecule. nih.gov

Crystallographic Analysis for Absolute Configuration Determination

While spectroscopic methods reveal the connectivity of atoms, crystallographic analysis can provide a definitive three-dimensional structure, including the absolute configuration of chiral centers.

Single Crystal X-ray Diffraction Methods

The molecular structure of 2R-(-)-6-hydroxytremetone has been determined using single crystal X-ray diffraction. tandfonline.comnih.gov The compound crystallizes in the monoclinic space group P2₁, with two independent but very similar molecules in the asymmetric unit. tandfonline.comnih.gov The analysis revealed that the phenyl ring and its attached hydroxyl and methyl ketone groups are nearly co-planar. tandfonline.comnih.gov This planarity is stabilized by a strong intramolecular hydrogen bond between the hydroxyl group and the oxygen of the ketone group. tandfonline.comnih.gov The absolute configuration of the chiral center at C-2 was determined to be R. tandfonline.com

Table 2: Crystallographic Data for 2R-(-)-6-hydroxytremetone

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 8.767(2) |

| b (Å) | 5.423(1) |

| c (Å) | 24.301(4) |

| β (°) | 90.52(2) |

| Z | 4 |

Data obtained from single crystal X-ray diffraction analysis. tandfonline.comnih.gov

Computational Chemistry Approaches

Computational chemistry provides theoretical insights that complement experimental data, aiding in the interpretation of spectra and the understanding of molecular properties.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. comp-gag.org DFT calculations, often using hybrid functionals like B3LYP with various basis sets (e.g., 6-31G*, 6-311++G**), have been applied to this compound. nih.govjmaterenvironsci.com These calculations have been used to determine stable molecular conformations in the gas phase and to predict vibrational frequencies. nih.gov The theoretical vibrational wavenumbers can be scaled to better match experimental IR spectra, aiding in the complete assignment of observed bands. nih.govscirp.org

Furthermore, computational methods like Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) analyses have been used to study the electronic delocalization and the nature of intramolecular interactions, such as the hydrogen bond in this compound. nih.gov These theoretical approaches provide a deeper understanding of the molecule's electronic properties and reactivity. capes.gov.brscielo.org.mxscirp.orgwikipedia.org

Density Functional Theory (DFT) for Structural and Vibrational Properties

Density Functional Theory (DFT) has proven to be a powerful computational tool for investigating the structural and vibrational characteristics of this compound. nih.govscirp.org Theoretical studies using DFT methods, such as B3LYP combined with Pople's basis sets (e.g., 6-31G* and 6-311++G**), have been employed to determine the stable conformations of the molecule in the gas phase. nih.govscirp.org These calculations have successfully predicted the existence of multiple stable conformers, which has been experimentally supported by observations in the solid phase. nih.gov

DFT calculations are instrumental in optimizing the molecular geometry of this compound and its derivatives, providing insights into bond lengths, bond angles, and dihedral angles. physchemres.orgacs.org For instance, in a study on 2R-(-)-6-hydroxytremetone, DFT calculations at the B3LYP/6-31G* and B3LYP/6-311++G** levels were used to compute the harmonic vibrational wavenumbers for the optimized geometry. nih.gov The accuracy of these theoretical predictions is often validated by comparing them with experimental data obtained from techniques like X-ray crystallography. tandfonline.comnih.gov This combined theoretical and experimental approach provides a robust understanding of the molecule's three-dimensional structure.

Furthermore, DFT is utilized to analyze the electronic properties of benzofuran derivatives, including molecular electrostatic potential, band gap energies, and global and local reactivity descriptors. physchemres.orgacs.org These computational analyses are valuable for understanding the molecule's reactivity and potential interactions.

Scaled Quantum Mechanics Force Field (SQMFF) Methodology

To achieve a more precise assignment of the vibrational spectra of this compound, the Scaled Quantum Mechanics Force Field (SQMFF) methodology is often used in conjunction with DFT calculations. nih.govscirp.org This method involves scaling the theoretical harmonic vibrational frequencies obtained from DFT to better match the experimental frequencies observed in infrared (IR) and Raman spectra. nih.govresearchgate.net

The SQMFF approach corrects for the systematic errors inherent in DFT calculations, which arise from the harmonic approximation and the incompleteness of the basis set. nih.govscirp.orgresearchgate.net By applying a set of scale factors to the calculated force constants, a more accurate theoretical spectrum is generated. This allows for a complete and reliable assignment of all the observed vibrational bands in the experimental spectra of this compound. nih.gov This detailed vibrational analysis is crucial for understanding the molecule's bonding and structural dynamics.

Natural Bond Orbital (NBO) and Atoms in the Molecules (AIM) Analyses

Natural Bond Orbital (NBO) and Atoms in the Molecules (AIM) analyses are computational methods that provide deeper insights into the electronic structure and bonding of this compound. nih.govscirp.org NBO analysis examines the electron density to identify the localized bonds and lone pairs that form the Lewis-like structure of the molecule. wisc.eduwisc.edu It reveals important information about intramolecular interactions, such as hyperconjugation and charge transfer, which contribute to the molecule's stability and reactivity. rsc.orgsemanticscholar.org For 2R-(-)-6-hydroxytremetone, NBO analysis has been used to characterize the electronic delocalization within its different conformations. nih.gov

The AIM theory, developed by Bader, analyzes the topological properties of the electron density to define atoms and the bonds between them. nih.govscirp.org This analysis provides a quantitative description of the nature of the chemical bonds, including their strength and polarity. Together, NBO and AIM analyses offer a detailed picture of the electronic distribution and bonding characteristics within the this compound molecule. nih.gov

Chromatographic Methods for Detection and Quantification

Chromatographic techniques are indispensable for the separation, detection, and quantification of this compound in various samples, including plant extracts and biological matrices.

Gas Chromatography (GC)

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is a powerful technique for the analysis of volatile compounds like tremetone (B1683225) and its derivatives. nih.govlibretexts.org GC separates compounds based on their boiling points and interactions with a stationary phase within a capillary column. phenomenex.com GC-MS methods have been developed for the detection of tremetone and dehydrotremetone (B1202448) in white snakeroot (Ageratina altissima), the plant from which these toxins are derived. nih.gov This technique is valuable for identifying the presence of these compounds in plant material and can be used to diagnose exposure in animals. nih.gov The high sensitivity and separation efficiency of GC make it a suitable method for analyzing complex mixtures and detecting trace amounts of this compound and related compounds. phenomenex.comchromatographyonline.com

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of this compound and other benzofuran ketones. researchgate.netresearchgate.netacs.org HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. researchgate.net It has been instrumental in the analysis of extracts from plants like Isocoma spp. to determine the presence of tremetone, dehydrotremetone, and other structurally related compounds. researchgate.net HPLC analysis has also revealed the existence of different chemotypes of white snakeroot, which may explain the variable toxicity of the plant. researchgate.netacs.org

Ultra-High-Performance Liquid Chromatography (UHPLC) is a more recent advancement that utilizes smaller particle sizes in the stationary phase, resulting in higher resolution, faster analysis times, and improved sensitivity compared to conventional HPLC. eag.comijsrtjournal.com UHPLC systems operate at higher pressures, enabling more efficient separations. eag.com These characteristics make UHPLC particularly well-suited for the analysis of complex matrices, such as those encountered in traditional Chinese medicine and forensic toxicology. nih.govnih.govresearchgate.net The enhanced performance of UHPLC makes it a valuable tool for the rapid and sensitive detection and quantification of this compound. eag.comijsrtjournal.com

Chiral HPLC for Enantiomeric Purity

For chiral molecules like 2R-(-)-6-hydroxytremetone, it is crucial to determine the enantiomeric purity, as different enantiomers can exhibit distinct biological activities. tandfonline.com Chiral High-Performance Liquid Chromatography (HPLC) is the primary technique used for the separation and quantification of enantiomers. rsc.orguma.es This method employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. rsc.orgchromatographyonline.com

The development of a chiral HPLC method involves screening various CSPs and mobile phase conditions to achieve optimal resolution between the enantiomers. sigmaaldrich.com Once a suitable method is established, it can be used to determine the enantiomeric excess (ee) of a sample, which is a measure of its enantiomeric purity. uma.essigmaaldrich.com The ability to separate and quantify the enantiomers of this compound is essential for understanding its stereospecific properties and for quality control in any potential applications. chromatographyonline.com

Pharmacological and Toxicological Research in Non Human Biological Systems

Phytotoxicological Investigations

Studies have explored the phytotoxic activity of (2R)-6-hydroxytremetone, examining its effects on the germination, seedling development, and cell division of several plant species. nih.gov

Research has demonstrated that (2R)-6-hydroxytremetone is a potent inhibitor of seed germination for both monocotyledonous and dicotyledonous species. nih.gov When exposed to a concentration of 100 mg/l of the compound, seeds of onion, lettuce, and tomato exhibited significant reductions in germination rates. nih.gov The inhibitory effect was substantial, with germination being reduced by approximately 80% in these species under the specified test conditions. nih.gov

Table 1: Effect of (2R)-6-hydroxytremetone on Seed Germination

| Plant Species | Concentration (mg/l) | Approximate Germination Reduction |

|---|---|---|

| Onion | 100 | ~80% |

| Lettuce | 100 | ~80% |

Beyond inhibiting germination, 6-Hydroxytremetone has considerable effects on the subsequent development of the sprouts. nih.gov The compound negatively impacts the elongation of both rootlets and hypocotyls in developing seedlings. nih.gov This inhibitory action on early-stage growth underscores its phytotoxic properties. nih.gov

The phytotoxic effects of this compound extend to the cellular level. Investigations using Allium cepa (onion) bulbs revealed that the benzofuran (B130515) derivative significantly reduced the rate of mitotic division. nih.gov While the compound inhibited mitosis, studies did not observe the induction of DNA damage. nih.gov This suggests that the phytotoxicity of this compound may be linked to a mechanism of mitosis inhibition rather than genotoxicity. nih.gov

Entomological and Antifeedant Studies

Based on the available scientific literature, there is no specific information regarding the antifeedant effects of this compound against the larvae of Spodoptera littoralis. Research on the antifeedant properties of various plant extracts and compounds against this pest is extensive; however, studies focusing specifically on this compound for this application were not identified in the search results. journalspress.comentomoljournal.comnih.govmdpi.comresearchgate.net

Similarly, the available research does not provide specific data on the postingestive effects of this compound on the development of insects such as Spodoptera littoralis. While numerous studies document the impact of various natural compounds on insect growth, development, and mortality after ingestion, specific findings related to this compound are not detailed in the provided search results. frontiersin.orgijabbr.comscielo.brresearchgate.net

Antimicrobial Activity Research (Excluding Human Clinical Data)

Scientific literature available through extensive database searches does not currently contain specific research focused on the antimicrobial, antibacterial, antifungal, or antiviral properties of the isolated compound this compound. The following subsections reflect this lack of available data.

Antibacterial Effects (e.g., Staphylococcus aureus)

There is no specific research data available on the antibacterial effects of this compound against Staphylococcus aureus or other bacteria.

Antifungal Effects

There is no specific research data available on the antifungal effects of this compound.

Antiviral Activity (e.g., in vitro anti-HIV-1 activity)

There is no specific research data available on the antiviral activity of this compound, including any potential effects against HIV-1.

Toxicological Investigations in Animal Models and In Vitro Systems (Excluding Human Clinical Data)

Role in Livestock Tremor-Related Syndromes ("Trembles" and "Milk Sickness")

This compound is a naturally occurring benzofuran ketone found within a toxic, multi-component mixture known as tremetol. nih.govuni.eduacs.org This mixture is present in plants such as white snakeroot (Ageratina altissima) and rayless goldenrod (Isocoma pluriflora). uni.eduwikipedia.org Ingestion of these plants by grazing livestock, including cattle, goats, and sheep, can lead to a severe neuromuscular condition known as "trembles". uni.eduwikipedia.org The clinical signs of this syndrome in animals include listlessness, significant weight loss, and pronounced trembling, particularly in the muscles of the legs and muzzle. wikipedia.orgncpedia.org

The toxins from the plant, including this compound, are fat-soluble and can be passed to humans through the consumption of milk, butter, or meat from an animal that has ingested the plant, resulting in a condition historically known as "milk sickness". wikipedia.orgresearchgate.netacs.org While the ketone fraction of tremetol has been considered the primary cause of these syndromes, the precise role of each component is still under investigation. uni.edu Some research suggests that the toxicity of various white snakeroot populations does not always correlate with the concentration of tremetone (B1683225) or total benzofuran ketones. researchgate.netresearchgate.net Furthermore, studies in goats have shown that dosing with the whole plant material induced the toxicosis, but extracts containing concentrated benzofuran ketones did not, suggesting that other compounds, or the synergistic action of multiple compounds, may be necessary to produce the full clinical signs of "trembles". acs.org

| Compound | Approximate Percentage in Ketone Fraction |

|---|---|

| Tremetone | 48% |

| Dehydrotremetone (B1202448) | 17% |

| This compound | 2.5% |

| Isometric Ketones (C13H14O2) | 2% |

Comparative Toxicity within the Tremetol Mixture

The tremetol mixture is composed of several structurally related benzofuran ketones. acs.org Early toxicological studies using goldfish as a model organism indicated that this compound, along with related compounds tremetone and dehydrotremetone, were all toxic. uni.edu However, these initial findings did not fully delineate the specific toxic effects of each component. A notable observation from this research was that while the crude tremetol extract produced "trembles" in chickens, purified tremetone alone was found to be harmless, suggesting a more complex toxicological mechanism than attributable to a single compound. uni.eduwikipedia.org

| Compound | Observed Cytotoxicity |

|---|---|

| Tremetone | Yes (Concentration-dependent) |

| This compound | No |

Non-cytotoxicity in Specific Mammalian Cell Lines (in vitro SH-SY5Y neuroblastoma cells)

Research into the cytotoxic potential of this compound in specific mammalian cell lines has provided insights into its safety profile at the cellular level. An in vitro study utilizing the human neuroblastoma cell line, SH-SY5Y, investigated the cytotoxicity of this compound. The findings from this research indicated that this compound did not exhibit cytotoxic effects on these cells. nih.govnih.gov

In a comparative analysis with its parent compound, tremetone, this compound's lack of toxicity was notable. While tremetone demonstrated concentration-dependent cytotoxicity in the SH-SY5Y cells, the presence of the hydroxyl group at the C-6 position in this compound appeared to abrogate this toxic effect. nih.govscienceopen.com This suggests that the structural difference between the two compounds is a critical determinant of their cytotoxic activity in this particular cell line. nih.gov The study employed an MTT assay to measure cell viability, a standard colorimetric assay for assessing cell metabolic activity. nih.govnih.gov

Table 1: Cytotoxicity of Tremetone and this compound in SH-SY5Y Cells

| Compound | Cell Line | Cytotoxicity Observed |

|---|---|---|

| Tremetone | SH-SY5Y Human Neuroblastoma | Concentration-dependent cytotoxicity |

| This compound | SH-SY5Y Human Neuroblastoma | No cytotoxicity observed |

Vascular Contractile Response Studies in Animal Tissues (e.g., rat aorta)

The effects of this compound on vascular smooth muscle have been investigated using isolated rat aortic rings, a common ex vivo model for studying vasoreactivity. In these studies, this compound, also identified as 5-acetyl-6-hydroxy-2-isopropenyl-2,3-dihydrobenzofurane, has been shown to influence the contractile response of the aorta. Specifically, research has demonstrated that this compound can induce relaxation in rat aorta. This effect is believed to be mediated by a reduction in the intracellular concentration of calcium (Ca2+).

The mechanism of this vasorelaxation appears to be independent of an increase in nitric oxide (NO) generation in the vascular endothelial cells. This suggests that this compound acts directly on the vascular smooth muscle to reduce calcium influx, leading to relaxation. The modulation of calcium signaling is a key pathway for regulating vascular tone, and the ability of this compound to influence this pathway highlights its potential as a vasoactive compound.

Potential Hypotensive Effects in Rodent Models

While in vitro studies have demonstrated the vasorelaxant properties of this compound in isolated rat aortic tissues, there is a lack of direct scientific evidence from in vivo studies in rodent models to conclusively establish its hypotensive effects. The observed vasorelaxation in aortic rings suggests a potential mechanism by which this compound could lower blood pressure. A reduction in vascular contractility generally leads to a decrease in peripheral resistance, which is a primary determinant of blood pressure.

However, without studies in living organisms, it remains unconfirmed whether the effects observed in isolated tissues translate to a systemic hypotensive response. The complex physiological regulation of blood pressure in an intact animal involves numerous factors, including cardiac output, autonomic nervous system activity, and hormonal controls, which are not accounted for in isolated tissue preparations. Therefore, while the vasorelaxant activity of this compound provides a strong rationale for investigating its potential hypotensive effects, further research in rodent models is necessary to validate this hypothesis.

Mechanistic Investigations at the Cellular and Molecular Levels

Proposed Mechanisms of Phytotoxicity (e.g., mitosis inhibition)

Research into the phytotoxic activity of the benzofuran (B130515) derivative (2R)-6-hydroxytremetone has revealed its potential as a potent inhibitor of plant growth, particularly affecting germination and seedling development. nih.gov Studies conducted on both monocotyledonous (onion and wheat) and dicotyledonous (lettuce and tomato) species demonstrated significant inhibitory effects. nih.gov

When seeds of onion, lettuce, and tomato were exposed to the compound, germination was reduced by approximately 80%. nih.gov Beyond germination, 6-hydroxytremetone considerably impacted the subsequent development of sprouts, hindering the elongation of rootlets and hypocotyls. nih.gov

A key proposed mechanism for these phytotoxic effects is the inhibition of mitosis. nih.gov In experiments with Allium cepa (onion) bulbs, the compound was found to significantly reduce not only the root length but also the rate of mitotic division. nih.gov This suggests that this compound interferes with the process of cell division, which is fundamental for plant growth and development. Despite the clear cytotoxic effects, the studies noted that DNA damage was not observed, indicating a more specific action on the mitotic process rather than a general genotoxic effect. nih.gov

Table 1: Phytotoxic Effects of (2R)-6-Hydroxytremetone on Various Plant Species

| Affected Species | Observed Effect | Key Finding | Citation |

|---|---|---|---|

| Onion, Lettuce, Tomato | Germination Inhibition | Approximately 80% reduction in germination. | nih.gov |

| General Seedlings | Inhibition of Sprout Development | Affected the elongation of rootlets and hypocotyls. | nih.gov |

| Allium cepa (Onion) | Cytotoxicity | Significantly reduced root length and mitotic division. | nih.gov |

Molecular Targets for Biological Activities (e.g., enzyme systems, cellular processes)

While the phytotoxic effects of this compound are well-documented, specific molecular targets, such as particular enzyme systems that are directly inhibited or activated by the compound, have not been detailed in the retrieved scientific literature. Further research is required to identify the precise proteins or other biomolecules with which this compound interacts to exert its biological effects.

Cellular Pathways Affected by this compound (e.g., calcium influx modulation)

The broader cellular pathways disrupted by this compound, apart from the process of mitosis, are not extensively characterized in available research. Specific effects on pathways such as the modulation of calcium influx have not been identified in the context of this compound activity. Elucidating how this compound influences various signaling and metabolic pathways is a necessary step for a complete understanding of its mechanism of action.

Structure-Activity Relationship Studies (SAR) with this compound Derivatives

There is a lack of available scientific literature detailing structure-activity relationship (SAR) studies for this compound. Such studies would involve synthesizing and testing various derivatives of the molecule to determine which chemical moieties are essential for its biological activity and how modifications to its structure impact its potency and specificity.

Synthetic Chemistry and Derivative Development of 6 Hydroxytremetone

Total Synthesis Approaches for 6-Hydroxytremetone

The complete synthesis of this compound has been achieved, providing a means to access the compound independent of natural sources and allowing for the creation of related structures.

The total synthesis of racemic (±)-hydroxytremetone has been successfully reported. oup.comoup.com One approach begins with 2-(α-hydroxyisopropyl)-6-hydroxycoumaran. oup.comtandfonline.com This starting material undergoes acetylation of its phenolic hydroxyl group to form its O-acetate. oup.comoup.com The key subsequent steps involve the dehydration of the tertiary alcohol to form the isopropenyl group and a Friedel-Crafts acylation to introduce the acetyl group at the C-5 position of the benzofuran (B130515) ring. oup.comoup.com A notable method for this acylation uses a mixture of trifluoroacetic anhydride (B1165640) and acetic acid, which was found to be effective for acetylating the dihydrobenzofuran system. oup.com The synthesis of the precursor 2-(α-hydroxyisopropyl)-5-acetyl-6-hydroxycoumaran was achieved by hydrolyzing the intermediate 2-(α-acetoxyisopropyl)-5-acetyl-6-acetoxycoumaran with methanolic potassium hydroxide. oup.com

Enantioselective Synthesis Strategies

Addressing the chirality of this compound, which possesses a stereocenter at the C-2 position, enantioselective synthetic methods have been developed. A key strategy focuses on the asymmetric construction of the 2-isopropenyl-2,3-dihydrobenzofuran core. embrapa.brresearchgate.net This has been accomplished through a palladium-mediated intramolecular cyclization reaction. embrapa.brresearchgate.net

The synthesis starts with (E)-4-(2,6-dihydroxyphenyl)-2-methyl-2-butenyl methyl carbonate. embrapa.brresearchgate.net The crucial step is the catalytic cyclization of this substrate in the presence of a chiral palladium catalyst, notably employing the Trost ligand. embrapa.brresearchgate.net This method facilitates the stereoselective formation of the dihydrobenzofuran ring, establishing the desired absolute configuration at the C-2 center and providing a pathway to optically active this compound. embrapa.brresearchgate.net

Semi-Synthesis and Derivatization Studies

Semi-synthesis, which involves the chemical modification of the naturally isolated this compound, has been a valuable strategy for creating a library of related compounds. nih.gov These studies aim to explore structure-activity relationships and to modify the molecule's properties by targeting its reactive functional groups: the phenolic hydroxyl, the acetyl carbonyl, and the isopropenyl double bond.

Preparation of Acetylated Derivatives

The phenolic hydroxyl group of this compound is a prime site for derivatization, with acetylation being a common modification. The acetylation of this compound (also referred to as compound 1 ) at the C-6 hydroxyl group yields the 6-acetoxy derivative (1a ). mdpi.com This reaction is typically carried out using acetic anhydride in pyridine. embrapa.br The structure of the resulting acetylated product is confirmed through spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). mdpi.com

In the course of total synthesis efforts, various acetylated intermediates have also been prepared. For instance, treatment of 2-(α-hydroxyisopropyl)-6-hydroxycoumaran with trifluoroacetic anhydride and acetic acid leads to the diacetylated compound, 2-(α-acetoxyisopropyl)-5-acetyl-6-acetoxycoumaran. oup.com Selective hydrolysis or acetylation can yield different mono- and di-acetylated precursors. oup.com

Table 1: Examples of Acetylated this compound Derivatives and Intermediates

| Compound Name | Starting Material | Reagents | Key Structural Feature | Reference |

| 6-Acetoxy-5-acetyl-2-isopropenyl-2,3-dihydrobenzofuran (6-AcO-hydroxytremetone) | This compound | Acetic Anhydride/Pyridine | Acetoxy group at C-6 | mdpi.com |

| 2-(α-Acetoxyisopropyl)-5-acetyl-6-acetoxycoumaran | 2-(α-Hydroxyisopropyl)-6-hydroxycoumaran | Trifluoroacetic Anhydride, Acetic Acid | Di-acetylated precursor | oup.com |

| 2-(α-Hydroxyisopropyl)-5-acetyl-6-acetoxycoumaran | 2-(α-Hydroxyisopropyl)-5-acetyl-6-hydroxycoumaran | Acetic Anhydride/Pyridine | Acetoxy group at C-6, hydroxyl at side chain | oup.com |

Synthesis of Oxime Derivatives

The carbonyl group of the C-5 acetyl moiety in this compound has been converted into an oxime derivative. rsc.org This modification is often pursued to explore changes in biological activity by altering the electronic and steric properties of this position. rsc.org

The synthesis involves the reaction of this compound with hydroxylamine. mdpi.com In one reported procedure, the reaction yielded 6-hydroxy-2-isopropenyl-5-acetyloxime-2,3-dihydrobenzofuran with a yield of approximately 76.6%. rsc.org The resulting oxime crystallizes as green-gray crystals and its structure has been confirmed by IR and NMR spectroscopy and mass spectrometry. rsc.org

Table 2: Synthesis and Properties of this compound Oxime

| Derivative Name | Precursor | Reagents | Yield | Melting Point | Molecular Formula | Reference |

| 6-hydroxy-2-isopropenyl-5-acetyloxime-2,3-dihydrobenzofuran | This compound | Hydroxylamine | 76.56% | 76–78 °C | C₁₃H₁₅NO₃ | rsc.org |

Glucosidation and Other Conjugation Strategies

Glycosylation represents another strategy for modifying this compound, aiming to alter its solubility and pharmacokinetic properties. The attachment of a sugar moiety to the phenolic hydroxyl group can be achieved through biotransformation. mdpi.com

The incubation of this compound with the fungus Mucor plumbeus has been shown to produce the corresponding glucoside. mdpi.com The major product identified was this compound β-D-glucoside (18 ). mdpi.com The structure was elucidated using high-resolution mass spectrometry and NMR; HMBC correlations confirmed the attachment of the glucose moiety at the C-6 position. mdpi.com Acetylation of this glucoside derivative yielded the fully acetylated product, further confirming its structure. mdpi.com In the context of antifeedant activity, this glucosylation resulted in an inactive product. mdpi.com

Table 3: Glucosidation of this compound via Biotransformation

| Derivative Name | Method | Organism | Key Structural Feature | Reference |

| This compound β-D-glucoside | Biotransformation | Mucor plumbeus | β-D-glucose moiety at C-6 hydroxyl | mdpi.com |

Exploration of Bioisosteric Modifications

Bioisosterism, the replacement of a functional group with another that retains similar physicochemical properties, is a key strategy in medicinal chemistry to modulate the activity, selectivity, and metabolic stability of a lead compound. In the case of this compound, the C-5 acetyl group has been a target for such modifications.

Ecological Roles and Inter Species Interactions of 6 Hydroxytremetone

Role as an Allelopathic Agent in Plant Communities

Allelopathy is a biological phenomenon where one plant influences the growth, survival, and reproduction of other plants by releasing chemical compounds into the environment. nih.gov 6-Hydroxytremetone has been identified as a potent allelopathic agent, primarily through its phytotoxic effects on the germination and development of competing plant species. researchgate.net

Research has demonstrated that (2R)-6-hydroxytremetone, an isomer of the compound, acts as a powerful germination inhibitor. researchgate.net Studies on its effects on various monocotyledonous and dicotyledonous species have provided detailed insights into its mode of action. When tested at a concentration of 100 mg/l, (2R)-6-hydroxytremetone caused a significant reduction in seed germination, reaching approximately 80% inhibition in species such as onion (Allium cepa), lettuce (Lactuca sativa), and tomato (Solanum lycopersicum). researchgate.net

The inhibitory action of this compound extends beyond germination. It considerably affects the subsequent development of seedlings, impeding the elongation of both rootlets and hypocotyls. researchgate.net Further investigation into its mechanism revealed that the compound significantly reduces root length and interferes with mitotic division in the root tip cells of Allium cepa. researchgate.net This suggests that the phytotoxic effects are, at least in part, due to the inhibition of mitosis, a fundamental process for plant growth. researchgate.net This growth-inhibiting behavior is a key component of its role as an allelopathic agent in natural plant communities. researchgate.net

Table 1: Phytotoxic Effects of (2R)-6-Hydroxytremetone on Seed Germination

| Target Species | Concentration | Approximate Germination Reduction (%) |

|---|---|---|

| Onion (Allium cepa) | 100 mg/l | 80% |

| Lettuce (Lactuca sativa) | 100 mg/l | 80% |

| Tomato (Solanum lycopersicum) | 100 mg/l | 80% |

Data sourced from studies on the phytotoxic activities of (2R)-6-hydroxytremetone. researchgate.net

Chemical Defense Mechanisms Against Herbivory

Plants produce a vast arsenal (B13267) of secondary metabolites to defend against herbivores, which can act as toxins, repellents, or antinutrients. This compound contributes to this chemical defense system, primarily by functioning as an antifeedant.

Interactions with Symbiotic and Pathogenic Microorganisms

The chemical compounds produced by plants also mediate their interactions with a diverse community of microorganisms, which can be either beneficial (symbiotic) or harmful (pathogenic).

Interactions with Pathogenic Microorganisms

Current research strongly indicates that this compound functions as an antimicrobial agent, providing a defense against pathogenic microbes. conicet.gov.ar It has demonstrated notable antifungal and antibacterial properties. When isolated from the methanol (B129727) extract of Xenophyllum poposum, this compound showed activity against all tested pathogenic fungal strains and one of two tested strains of Staphylococcus aureus. researchgate.netconicet.gov.arnih.gov Further studies specified that it exhibits significant antifungal activity against Aspergillus fumigatus, a common fungus that can be pathogenic. conicet.gov.ar This broad-spectrum antimicrobial action suggests that this compound plays a crucial role in protecting the plant from infections that could lead to disease.

Interactions with Symbiotic Microorganisms

In contrast to its well-documented role against pathogens, there is currently no direct scientific evidence detailing the interactions of isolated this compound with beneficial symbiotic microorganisms such as mycorrhizal fungi or nitrogen-fixing rhizobia bacteria. researchgate.netnih.govirispublishers.com While some studies have explored the biotransformation of this compound by fungi like Mucor plumbeus, this species is not a plant symbiont. nih.govnih.govresearchgate.net Therefore, the effect of this compound on the establishment and function of crucial plant-microbe symbioses remains an area for future investigation.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (2R)-6-hydroxytremetone |

| 3-ethoxy-hydroxy-tremetone |

Future Research Directions and Translational Perspectives

Unraveling Undiscovered Biosynthetic Enzymes and Genes

The complete biosynthetic pathway of 6-hydroxytremetone and other related benzofurans remains a compelling area of research. While it is understood that these compounds are derived from complex biosynthetic pathways within plants like those of the Ageratina and Tagetes genera, the specific enzymes and genes governing each step are not fully elucidated. nih.govresearchgate.net

Future research should focus on:

Identification and Characterization of Key Enzymes: The biosynthesis of natural products involves a series of enzymatic reactions, including those catalyzed by prenyltransferases and terpene synthases. numberanalytics.com Identifying the specific enzymes responsible for the formation of the benzofuran (B130515) ring and subsequent hydroxylation to produce this compound is a critical next step. This could involve techniques like transcriptomics and proteomics to identify candidate genes and enzymes that are highly expressed in tissues where this compound is abundant.

Gene Cloning and Heterologous Expression: Once candidate genes are identified, they can be cloned and expressed in microbial hosts like Escherichia coli. nih.gov This would allow for the in vitro characterization of the encoded enzymes and confirmation of their role in the biosynthetic pathway. Successful reconstruction of the pathway in a heterologous host could also pave the way for the sustainable production of this compound and its derivatives.

Understanding Regulatory Mechanisms: Research into the genetic and environmental factors that regulate the biosynthesis of this compound is also needed. mdpi.com This knowledge could be applied to manipulate the production of the compound in its native plant species or in engineered organisms.

Advanced In Vitro and In Vivo (Non-Human) Models for Mechanistic Studies

To fully understand the biological effects of this compound, sophisticated experimental models are required. These models are crucial for elucidating the mechanisms of action and potential therapeutic applications.

Advanced In Vitro Models:

The use of advanced in vitro models can provide detailed insights into the cellular and molecular effects of this compound in a controlled environment. frontiersin.org

| Model Type | Description | Potential Application for this compound Research |

| 3D Cell Cultures (Spheroids and Organoids) | These models more closely mimic the in vivo environment compared to traditional 2D cell cultures by allowing for complex cell-cell interactions. mdpi.com | Studying the effects of this compound on tissue-like structures, such as liver or neuronal organoids, to assess potential toxicity or therapeutic effects. mdpi.comnih.gov |

| Co-culture Systems | These involve culturing two or more different cell types together to study their interactions. frontiersin.org | Investigating the influence of this compound on interactions between different cell types, for example, immune cells and cancer cells. |

| Organs-on-a-Chip | These microfluidic devices contain living cells in a system that simulates the activities and physiological responses of entire organs. mdpi.com | To study the compound's effects on specific organ functions in a dynamic and physiologically relevant manner. mdpi.com |

Initial studies have utilized cell lines like SH-SY5Y human neuroblastoma cells to investigate the cytotoxicity of related compounds like tremetone (B1683225). nih.gov Similar models could be employed to study this compound.

Non-Human In Vivo Models:

While in vitro models are powerful, in vivo studies in non-human organisms are essential to understand the systemic effects of this compound.

| Animal Model | Rationale for Use | Potential Research Focus with this compound |

| Rodents (Mice, Rats) | Their physiological and genetic similarities to humans make them standard models for toxicology and pharmacology studies. biobide.comnih.gov | Investigating the metabolism, distribution, and potential toxicity of this compound in a whole-organism context. |

| Zebrafish | Their rapid development and optical transparency make them ideal for high-throughput screening and visualizing biological processes in a living animal. biobide.com | Screening for developmental toxicity and observing the real-time effects of this compound on organ development and function. biobide.com |

| Insects (e.g., Spodoptera littoralis) | Useful for studying antifeedant and insecticidal properties. | Further exploring the ecological role of this compound as a defense compound in plants. mdpi.com |

| Non-human Primates | Used in later stages of preclinical research due to their close physiological resemblance to humans, though their use is strictly regulated. europa.eunih.gov | Reserved for critical studies on efficacy and safety before any potential human trials, should initial research warrant it. europa.eu |

Development of Novel Analytical Techniques for Trace Analysis

The ability to detect and quantify this compound at very low concentrations is crucial for both research and potential future applications. Trace analysis often requires sample preparation to isolate and preconcentrate the analyte. chromatographyonline.com

Current analytical methods for related compounds include gas chromatography-mass spectrometry (GC-MS). researchgate.net However, there is a need for the development of more sensitive and specific analytical techniques.

Future research in this area could include:

Advanced Chromatographic Methods: Developing and optimizing methods using ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) could offer improved sensitivity and selectivity for the detection of this compound in complex biological and environmental samples.

Immunoassays: The development of specific antibodies against this compound could enable the creation of highly sensitive and rapid immunoassay techniques like ELISA for high-throughput screening.

Biosensors: Creating biosensors based on enzymes or antibodies could provide real-time detection of this compound, which would be valuable for environmental monitoring or quality control applications.

A summary of relevant analytical techniques is provided below.

| Analytical Technique | Principle | Applicability for this compound |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their boiling points and provides mass-to-charge ratio for identification. | Has been used for the analysis of essential oils containing this compound. researchgate.net |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates compounds based on their polarity and provides mass-to-charge ratio for identification. | Highly suitable for the analysis of non-volatile compounds like this compound in various matrices. |

| Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | A highly sensitive technique for elemental analysis. ajol.info | Not directly applicable for the analysis of the intact molecule but could be used for trace metal analysis if relevant to its biological activity. |

| X-ray Fluorescence (XRF) | A non-destructive technique for elemental analysis. mdpi.com | Similar to ICP-MS, its application would be indirect. mdpi.com |

Synthesis of New Analogues with Enhanced Specificity for Research Probes

The synthesis of novel analogues of this compound can provide valuable tools for research and potentially lead to the development of compounds with improved biological activities. mdpi.com The synthesis of related benzofuran structures has been achieved through various chemical methods, including 'one-pot' procedures and palladium-catalyzed reactions. researchgate.net

Future synthetic efforts should aim to:

Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of this compound, researchers can identify the key functional groups responsible for its biological activity. This involves synthesizing a library of analogues with variations in the substituents on the benzofuran ring and the isopropenyl side chain. lifechemicals.com

Development of Research Probes: Attaching fluorescent tags or biotin (B1667282) labels to this compound can create powerful probes for visualizing its distribution within cells and identifying its molecular targets.

Improving Pharmacokinetic Properties: Synthetic modifications can be made to improve the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, which would be crucial for any potential therapeutic development.

Exploration of Ecological Relevance in Broader Contexts

The presence of this compound in plants like Ageratina altissima and Pericallis species suggests it plays a role in the plant's defense mechanisms. mdpi.comscite.ai Research has already demonstrated the antifeedant effects of this compound and its derivatives against insects like Spodoptera littoralis. mdpi.com

Future ecological research should investigate:

Allelopathic Effects: Studies on the phytotoxic activities of this compound have shown it can inhibit the germination of certain plant species. researchgate.net Further research could explore its role in plant-plant competition.

Interactions with Other Organisms: Investigating the effects of this compound on a wider range of herbivores, pathogens, and symbiotic organisms will provide a more complete picture of its ecological function.

Influence of Environmental Factors: Understanding how environmental conditions, such as nutrient availability and herbivore pressure, affect the production of this compound in plants can offer insights into the adaptive significance of this compound.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for characterizing 6-Hydroxytremetone’s structural properties?

- Methodology : Use vibrational spectroscopy (e.g., IR, Raman) combined with X-ray crystallography or NMR to resolve its stereochemistry and functional groups. Reference structural studies on similar benzofuran derivatives for comparative analysis .

- Data Validation : Cross-reference spectral data with computational simulations (e.g., DFT calculations) to confirm bond vibrations and molecular geometry .

Q. How can researchers synthesize this compound in a laboratory setting?

- Synthetic Pathways : Employ biotransformation techniques using fungal species like Mucor plumbeus, which catalyze hydroxylation and glycosylation reactions. Optimize substrate concentration and incubation conditions to enhance yield .

- Purification : Use column chromatography (silica gel or HPLC) with polarity gradients, followed by mass spectrometry to verify purity .

Q. What are the primary challenges in isolating this compound from natural sources?

- Extraction Issues : Co-elution with structurally similar compounds (e.g., tremulane sesquiterpenes) may occur. Implement preparative TLC or countercurrent chromatography for separation .

- Stability : Monitor pH and temperature during extraction to prevent degradation, as phenolic hydroxyl groups are prone to oxidation .

Advanced Research Questions

Q. How do biotransformation pathways of this compound differ across fungal species?

- Experimental Design : Compare metabolite profiles using Mucor plumbeus vs. other fungi (e.g., Aspergillus spp.) under controlled fermentation conditions. Quantify derivatives like this compound β-D-glucoside (18) and 6,10,11-trihydroxytremetone (19) via LC-MS/MS .

- Data Interpretation : Analyze enzyme specificity (e.g., cytochrome P450 monooxygenases) through genomic or proteomic profiling of fungal strains .

Q. What analytical strategies resolve contradictions in reported spectral data for this compound?

- Conflict Resolution : Replicate studies using standardized solvents and instrumentation. Validate discrepancies via multi-lab collaborative trials .

- Meta-Analysis : Systematically review literature (e.g., Spectrochimica Acta Part A) to identify common artifacts (e.g., solvent shifts, crystallinity effects) .

Q. How can computational modeling improve the prediction of this compound’s bioactive conformers?

- Methodology : Apply molecular docking or MD simulations to assess binding affinities with biological targets (e.g., insect antifeedant receptors). Validate predictions with in vitro assays .

- Limitations : Address force field inaccuracies by calibrating models against experimental thermodynamic data .

Data Management and Reproducibility

Q. What protocols ensure reproducibility in this compound synthesis?

- Documentation : Publish detailed reaction parameters (e.g., temperature, pH, incubation time) and raw spectral data in supplementary materials .

- Open Science : Share crystallographic data (CIF files) in repositories like the Cambridge Structural Database .

Q. How should researchers address conflicting bioactivity results in this compound studies?

- Root-Cause Analysis : Audit experimental variables (e.g., solvent purity, biological assay protocols). Use statistical tools (e.g., ANOVA) to isolate confounding factors .

- Transparency : Report negative results and methodological limitations in full to avoid publication bias .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.